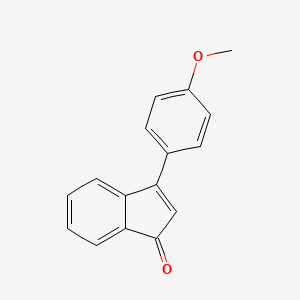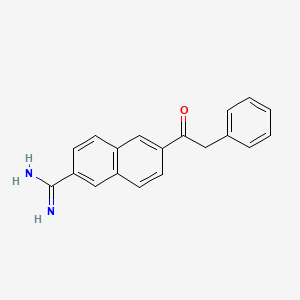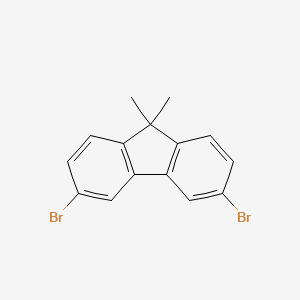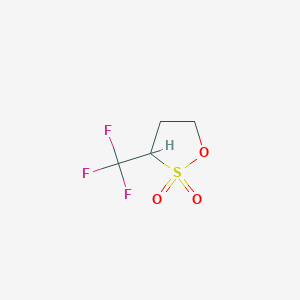
Dimethyl(4-methylphenyl)tellanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(4-methylphenyl)tellanium iodide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a dimethyl group and a 4-methylphenyl group, with an iodide ion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(4-methylphenyl)tellanium iodide typically involves the reaction of dimethyl(4-methylphenyl)tellurium with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2Te(C6H4CH3)+I2→(CH3)2Te(C6H4CH3)I
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(4-methylphenyl)tellanium iodide can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can replace the iodide ion under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of organotellurium compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl(4-methylphenyl)tellanium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds.
Biology: Studies have explored its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It may be used in the development of materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of Dimethyl(4-methylphenyl)tellanium iodide involves its interaction with molecular targets through the tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but they may include enzymes and proteins involved in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl(phenyl)tellanium iodide
- Dimethyl(4-chlorophenyl)tellanium iodide
- Dimethyl(4-bromophenyl)tellanium iodide
Uniqueness
Dimethyl(4-methylphenyl)tellanium iodide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall stability.
Eigenschaften
CAS-Nummer |
803738-55-8 |
|---|---|
Molekularformel |
C9H13ITe |
Molekulargewicht |
375.7 g/mol |
IUPAC-Name |
dimethyl-(4-methylphenyl)tellanium;iodide |
InChI |
InChI=1S/C9H13Te.HI/c1-8-4-6-9(7-5-8)10(2)3;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WGTSNSQPWBSTOQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)[Te+](C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide](/img/structure/B12528161.png)
![Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B12528188.png)
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
![Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate](/img/structure/B12528203.png)
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)



